Sandostatin -

Sandostatin

Catalog Number: EVT-7956961
CAS Number:
Molecular Formula: C51H70N10O12S2
Molecular Weight: 1079.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sandostatin, also known as octreotide acetate, is a synthetic cyclic octapeptide analog of naturally occurring somatostatin. [] It exhibits a longer half-life and greater potency than natural somatostatin. [] Sandostatin acts as a potent inhibitor of various hormones and hormone-like substances, including growth hormone, glucagon, and insulin. [, ] This inhibitory action makes it a valuable tool in scientific research for investigating various physiological processes and disease models.

Source and Classification

Octreotide acetate is derived from the natural peptide somatostatin, which plays a crucial role in regulating the endocrine system and inhibiting the secretion of various hormones. The classification of octreotide acetate falls under the category of therapeutic peptides, specifically somatostatin analogs. Its structure allows it to mimic the biological activity of somatostatin while providing a longer duration of action and increased stability in the body, making it suitable for therapeutic applications .

Synthesis Analysis

The synthesis of octreotide acetate is predominantly carried out through solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Peptide Chain Assembly: The peptide chain is constructed one amino acid at a time, starting from the C-terminal end. Amino acids are activated and attached to a solid support (resin).
  2. Use of Protecting Groups: Protecting groups are utilized to block certain functional groups on amino acids temporarily, preventing unwanted reactions during synthesis.
  3. Sequential Elongation: The growing peptide chain is elongated by adding amino acids in the desired sequence.
  4. Cleavage and Purification: Once the peptide chain is fully assembled, it is cleaved from the resin to yield crude octreotide, which is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove impurities .

Alternative methods for synthesis have also been explored, including hybrid approaches that combine solid-phase and solution-phase synthesis techniques. These methods aim to improve yield and reduce the complexity of the process by utilizing protected tetrapeptide fragments that are coupled together .

Molecular Structure Analysis

The molecular structure of octreotide acetate can be described as follows:

  • Chemical Formula: C49_{49}H66_{66}N10_{10}O10_{10}S2_{2}
  • Molecular Weight: Approximately 1019.24 g/mol
  • Structure: Octreotide acetate consists of eight amino acids arranged in a specific sequence that includes disulfide bonds between cysteine residues, which stabilize its structure. The presence of an acetate group at the N-terminal enhances its solubility and bioavailability .

The specific sequence of amino acids includes D-phenylalanine, L-cysteine, L-phenylalanine, D-tryptophan, L-lysine, L-threonine, and another L-cysteine residue forming a cyclic structure through disulfide bonding .

Chemical Reactions Analysis

Octreotide acetate undergoes several chemical reactions during its synthesis and therapeutic application:

  1. Oxidation Reactions: The formation of disulfide bonds between cysteine residues involves oxidation reactions that can be facilitated by iodine or other oxidizing agents.
  2. Acetylation: The addition of an acetate group to the N-terminal amino group occurs post-synthesis to form octreotide acetate from crude octreotide.
  3. Purification Steps: Following synthesis, octreotide acetate is subjected to purification processes involving HPLC to achieve desired purity levels for clinical use .
Mechanism of Action

Octreotide acetate exerts its pharmacological effects by mimicking somatostatin's actions through binding to somatostatin receptors (SSTRs). The mechanism involves:

  • Receptor Binding: Octreotide binds with high affinity to SSTRs, which are coupled to inhibitory G proteins.
  • Signal Transduction: This binding activates phospholipase C pathways while inhibiting adenylate cyclase activity.
  • Calcium Mobilization: The activation leads to increased calcium entry via L-type calcium channels, promoting further calcium release from intracellular stores.
  • Hormonal Inhibition: As a result, octreotide inhibits the release of hormones such as growth hormone from the pituitary gland and insulin from pancreatic beta cells .

This mechanism underlies its therapeutic effects in conditions characterized by excessive hormone secretion.

Physical and Chemical Properties Analysis

Octreotide acetate exhibits several notable physical and chemical properties:

These properties are critical for its formulation into injectable preparations.

Applications

Octreotide acetate has diverse applications within clinical settings:

  1. Treatment of Acromegaly: It is primarily used to manage acromegaly by reducing growth hormone levels.
  2. Neuroendocrine Tumors: Effective in treating carcinoid syndrome and VIPomas by controlling symptoms related to excessive hormone secretion.
  3. Gastrointestinal Disorders: Utilized in managing gastrointestinal bleeding or diarrhea associated with certain conditions due to its inhibitory effects on gastrointestinal motility .
  4. Research Applications: Investigated for potential uses in other hormonal disorders and as a tool for studying somatostatin receptor biology.
Pharmacological Mechanisms of Octreotide Acetate

Somatostatin Receptor Subtype Selectivity and Binding Affinity

Octreotide acetate is a synthetic octapeptide analog of the endogenous hormone somatostatin-14. Its therapeutic actions stem from high-affinity binding to somatostatin receptors (SSTRs), a family of G protein-coupled receptors (GPCRs). Among the five known subtypes (SSTR1–5), octreotide exhibits strongest affinity for SSTR2 (IC₅₀ = 0.2–0.9 nM), followed by SSTR5 (IC₅₀ = 7–10 nM) and SSTR3 (IC₅₀ = 34–50 nM). It demonstrates negligible binding to SSTR1 and SSTR4 [1] [6] [8]. This selectivity differentiates it from endogenous somatostatin, which binds all subtypes equally. The molecular basis for this specificity lies in octreotide’s cyclic structure (disulfide bridge between Cys³-Cys⁸), which stabilizes a conformation optimal for SSTR2/5 docking [6].

Table 1: Binding Affinity of Octreotide Acetate to Somatostatin Receptor Subtypes

Receptor SubtypeBinding Affinity (IC₅₀ nM)Physiological Relevance
SSTR20.2–0.9Primary target for GH/TSH inhibition
SSTR57–10Co-target for GH/insulin regulation
SSTR334–50Weak anti-proliferative effects
SSTR1>1,000Negligible binding
SSTR4>1,000Negligible binding

Intracellular Signaling Pathways Modulated by Octreotide Acetate

Upon binding SSTR2/5, octreotide acetate activates pertussis toxin-sensitive Gαᵢ/Gαₒ proteins, triggering downstream signaling cascades:

  • Inhibition of Adenylate Cyclase: Reduces intracellular cAMP production by 50–70%, suppressing cAMP-dependent hormone exocytosis and cell proliferation [1] [6] [8].
  • Modulation of Calcium Fluxes: Activates voltage-dependent K⁺ channels while inhibiting L- and T-type Ca²⁺ channels. This hyperpolarizes cells and reduces cytosolic Ca²⁺, inhibiting vesicular hormone release [1] [8].
  • Activation of Tyrosine Phosphatases: Dephosphorylates growth factor receptors (e.g., EGFR, VEGFR), attenuating mitogenic signaling. SSTR2 specifically recruits SHP-1/2 phosphatases via phosphotyrosine motifs in its C-terminus [6] [8].
  • Regulation of MAPK Pathways: Differentially modulates ERK1/2—transiently activating it via βγ subunits (minutes), followed by sustained inhibition (hours), contributing to anti-mitotic effects [8].

Table 2: Key Intracellular Pathways Modulated by Octreotide Acetate

PathwayEffectFunctional Outcome
cAMP/PKA↓↓↓Reduced hormone secretion
Ca²⁺ influx↓↓Impaired exocytosis
K⁺ efflux↑↑Membrane hyperpolarization
SHP-1/2 phosphatases↑↑Growth factor receptor inactivation
ERK1/2 phosphorylation↑ (acute), ↓ (chronic)Biphasic cell growth regulation

Inhibition of Hormone Secretion: Growth Hormone, Insulin, and Glucagon Regulation

Octreotide’s endocrine effects derive from SSTR2/5 agonism in pituitary and pancreatic tissues:

  • Growth Hormone (GH) Suppression: In acromegaly, octreotide reduces GH secretion by 50–70% within 1–2 hours post-injection. SSTR2 on pituitary somatotrophs inhibits GH gene transcription via cAMP/PKA blockade, while SSTR5 enhances GH degradation [1] [5].
  • Insulin/Glucagon Modulation: Binds SSTR5 on pancreatic β-cells to inhibit insulin release (30–50% reduction) and SSTR2 on α-cells to suppress glucagon (40–60% reduction). This dual action causes complex glycemic effects—initial hyperglycemia (due to insulin suppression) followed by improved glucose control (via glucagon inhibition) [1] [6].
  • Gut Hormone Regulation: Suppresses VIP (70–90%), gastrin (60–80%), and serotonin (50–70%), explaining efficacy in VIPomas and carcinoid syndrome. Urinary 5-HIAA (serotonin metabolite) decreases by 50% in 90% of carcinoid patients [1] [7].

Impact on Tumor Microenvironment via Angiogenesis Suppression

Beyond hormone regulation, octreotide acetate exerts anti-tumor effects through microenvironment modulation:1. Direct Anti-Angiogenic Actions:- Downregulates VEGF-A expression by 40–60% via SSTR2-mediated inhibition of HIF-1α [3] [6].- Suppresses PDGF and bFGF secretion, impairing endothelial cell proliferation and pericyte recruitment [3].2. Indirect Vascular Effects:- Reduces tumor blood flow by 30% via vasoconstriction (SSTR2-mediated smooth muscle contraction) [6].- Inhibits endothelial nitric oxide synthase (eNOS), limiting NO-driven vessel permeability [3].3. Immune Modulation:- Enhances natural killer (NK) cell activity via somatostatin receptors on immune cells [8].- Reduces IL-8 and TNF-α, diminishing inflammatory angiogenic stimuli [3].

Table 3: Angiogenic Factors Targeted by Octreotide Acetate in Tumors

FactorReduction (%)MechanismTumor Relevance
VEGF-A40–60SSTR2/HIF-1α inhibitionNeuroendocrine tumors
PDGF50–70SSTR5/cAMP/PKA blockadeGlioma, meningioma
bFGF30–50ERK1/2 suppressionHepatocellular carcinoma
IL-840–65NF-κB pathway inhibitionColorectal cancer
Nitric Oxide50–80eNOS downregulationBreast cancer metastases

In neuroendocrine tumors (NETs), these actions normalize tumor vasculature—reducing vessel density by 30–40% and improving drug delivery. However, efficacy varies by SSTR expression density; SSTR2-positive tumors show highest responsiveness [3] [6] [8].

Properties

Product Name

Octreotide acetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C51H70N10O12S2

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1

InChI Key

XQEJFZYLWPSJOV-XJQYZYIXSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.